Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside
Description
Historical Context and Discovery
Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside was first identified in the fern Dryopteris villarii during phytochemical investigations into acylated flavonoid glycosides. Subsequent studies reported its presence in Equisetum telmateia (great horsetail), a species known for accumulating specialized metabolites with ecological and pharmacological relevance. Early structural elucidation efforts in the 1980s–1990s utilized paper chromatography, UV spectroscopy, and mass spectrometry to characterize its unique glycosylation pattern, which combines acetylated glucose and rhamnose moieties at the C-3 and C-7 positions of the kaempferol aglycone. The compound’s initial isolation required multi-step purification using solvent partitioning and Sephadex LH-20 chromatography, yielding milligram quantities for analysis.
Recent advancements in ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-ESI-TOFMS) have enabled precise quantification in plant matrices, such as Pometia pinnata leaves, where it contributes to α-glucosidase inhibitory activity. Despite these developments, the compound remains rare in the literature compared to simpler kaempferol glycosides, with only 12 PubChem entries and 9 commercial catalog listings as of 2025.
Significance in Plant Secondary Metabolism
This compound exemplifies the structural diversity of flavonoid glycosides, which plants employ for ecological interactions and stress adaptation. Its acetylated glucoside moiety enhances lipophilicity, potentially improving membrane localization for antioxidant functions. In Equisetum telmateia, the compound co-occurs with chlorogenic acid and kaempferitrin, forming a synergistic defense system against herbivores and pathogens.
Table 1: Biological Roles in Plant Systems
The acetyl group at the 6''-position of glucose may confer metabolic stability against plant β-glucosidases, allowing prolonged activity in apoplastic spaces. This modification contrasts with non-acylated kaempferol glycosides, which are rapidly hydrolyzed during stress responses.
Position within Flavonoid Classification
As a tri-substituted flavonol glycoside, this compound occupies a specialized niche within the flavonoid hierarchy:
Table 2: Taxonomic Classification
| Category | Subclass | Structural Features | Example Compounds |
|---|---|---|---|
| Flavonoids | Flavonols | 3-hydroxy-4-ketone, C2-C3 double bond | Kaempferol, Quercetin |
| Flavonol glycosides | O-glycosides | Sugar moieties at C-3/C-7 | Kaempferol-3-O-glucoside |
| Acylated glycosides | Acetyl esters | 6''-O-acetyl on glucose | This compound |
| Di-glycosides | Rhamnoglucosides | Rhamnose + glucose substituents | Kaempferitrin (3,7-di-O-rhamnoside) |
The simultaneous presence of rhamnose (6-deoxy-L-mannose) and acetylated glucose creates a stereochemical configuration that influences protein-binding specificity. Compared to quercetin analogs, kaempferol derivatives like this compound show preferential inhibition of α-glucosidases over α-amylases, a critical distinction in plant-insect interactions.
Research Significance and Knowledge Gaps
While the compound’s in vitro bioactivities are well-documented, three key knowledge gaps persist:
- Biosynthetic Pathways : The acetyltransferase responsible for 6''-O-acetylation remains uncharacterized, unlike related enzymes in anthocyanin biosynthesis.
- Ecological Interactions : Field studies quantifying its antiherbivore effects in natural populations are lacking, despite laboratory evidence of insect midgut enzyme inhibition.
- Metabolic Fate : Human and animal metabolism studies are absent, though structural analogs show variable bioavailability depending on glycosylation patterns.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLPJSOUAYAGD-DYJXLLAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation of Kaempferol Aglycone
Synthetic routes focus on sequential glycosylation of kaempferol’s 3- and 7-hydroxyl groups, followed by regioselective acetylation.
Phase-Transfer Catalysis (PTC) for 3-O-Glucosylation
A two-step protocol derived from related flavonoid syntheses:
Gold(I)-Catalyzed 7-O-Rhamnosylation
Building on advances in glycoside synthesis:
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Donor Preparation : Rhamnosyl o-hexynylbenzoate is synthesized via esterification of L-rhamnose with o-hexynylbenzoic acid (PyBOP, DIPEA, 78% yield).
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Coupling Reaction : Protected kaempferol 3-O-glucoside is reacted with the rhamnosyl donor under Au(I) catalysis (Ph₃PAuNTf₂, 4Å MS, CH₂Cl₂, 40°C, 12 h).
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Selective Acetylation : The 6''-OH of glucose is acetylated using acetic anhydride in pyridine (90% yield).
Key Advantages :
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Regioselectivity : Au(I) catalysis ensures α-configuration of rhamnose.
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Yield Optimization : Combined glycosylation-acetylation steps achieve 38% overall yield.
Enzymatic and Biocatalytic Approaches
Glycosyltransferase-Mediated Synthesis
Recent studies highlight UDP-glucose-dependent glycosyltransferases (UGTs) for regioselective glycosylation:
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UGT78D1 : From Arabidopsis thaliana, this enzyme catalyzes 3-O-glucosylation of kaempferol with 89% efficiency.
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Rhamnosyltransferases : Fragaria × ananassa UGT89C1 transfers rhamnose to the 7-OH position (Km = 12 µM).
Process :
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Enzymatic Glucosylation : Kaempferol (1 mM) + UDP-glucose (5 mM) + UGT78D1 (0.1 mg/mL) in Tris-HCl buffer (pH 7.5, 25°C, 2 h).
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Acetylation : Acetyl-CoA-dependent acyltransferase (At3g03230) acetylates the 6''-OH (conversion: 73%).
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Rhamnosylation : UDP-rhamnose (3 mM) + UGT89C1 (0.2 mg/mL) completes the synthesis.
Yield : 22% (isolated after HPLC purification).
Analytical Characterization
Critical for confirming structure and purity:
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside. These derivatives can exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
Introduction to Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside
This compound is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is noted for its potential health benefits and applications in various fields, including medicine, nutrition, and agriculture. Its molecular formula is , with a molecular weight of 636.6 g/mol .
Antioxidant Properties
Kaempferol and its derivatives, including this compound, exhibit significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Studies have shown that flavonoids can scavenge free radicals and enhance the body's antioxidant defenses .
Anti-inflammatory Effects
Research indicates that kaempferol glycosides possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases . Case studies involving animal models have demonstrated that these compounds can reduce inflammation markers significantly.
Cancer Prevention
Epidemiological studies suggest that diets rich in flavonoids like kaempferol may lower the risk of certain cancers. This compound has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . Its mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of kaempferol derivatives. They may help protect neurons from damage due to oxidative stress and inflammation, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
Cardiovascular Health
Flavonoids are known to improve endothelial function and reduce blood pressure, contributing to cardiovascular health. This compound may enhance nitric oxide production, leading to improved vascular function .
Table 1: Summary of Biological Activities
| Activity | Evidence Level | References |
|---|---|---|
| Antioxidant | Strong | , |
| Anti-inflammatory | Moderate | , |
| Cancer prevention | Strong | , |
| Neuroprotection | Emerging | , |
| Cardiovascular health | Moderate | , |
Table 2: Sources of this compound
| Plant Source | Concentration (mg/g) | Extraction Method |
|---|---|---|
| Sedum japonicum | Varies | Ethanol extraction |
| Equisetum telmateia | Varies | Methanol extraction |
| Brassica species | Varies | Aqueous extraction |
Case Studies
-
Antioxidant Activity Study :
- A study investigated the antioxidant capacity of various kaempferol derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to controls, suggesting strong antioxidant potential.
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Cancer Cell Line Research :
- In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates and reduced cell viability, highlighting its potential as an anticancer agent.
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Inflammation Model :
- An animal model of acute inflammation demonstrated that administration of this flavonoid significantly decreased levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6.
Mechanism of Action
The biological effects of kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside are mediated through various molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside with structurally related flavonol glycosides:
Key Comparative Insights
Impact of Acylation on Bioactivity The 6''-O-acetyl group in this compound enhances α-glucosidase inhibitory activity compared to non-acylated analogs. For example, acylated derivatives in Hippophae rhamnoides seeds exhibit IC₅₀ values as low as 8 μM, surpassing acarbose (IC₅₀: 112 μM). In contrast, non-acylated kaempferol 3-O-glucoside-7-O-rhamnoside shows weaker enzyme inhibition.
Role of Glycosylation Patterns The 7-O-rhamnoside moiety in the target compound contributes to antioxidant activity by stabilizing the flavonol structure. Similar rhamnosylated derivatives in Equisetum spp. demonstrate strong DPPH radical scavenging. Kaempferol 3-O-(6-O-E-p-coumaroyl)-glucoside, with a coumaroyl group instead of acetyl, shows even higher α-glucosidase inhibition (IC₅₀: <8 μM), suggesting acyl type influences potency.
Stability and Degradation The acetyl group may reduce stability under certain conditions. During lactic acid fermentation of orange peels, this compound was undetectable (.="" derivatives="" enzymatic="" kaempferol="" li="" non-acylated="" or="" persisted.="" ph-driven="" sensitivity="" suggests="" this="" to="" whereas="">
Species-Specific Biosynthesis In Arabidopsis, UDP-glycosyltransferase catalyzes the formation of kaempferol 3-O-glucoside-7-O-rhamnoside, but the gene for 6''-O-acetylation remains unidentified. This highlights the metabolic uniqueness of acetylated derivatives in specific taxa like Apocynum and Hippophae.
Biological Activity
Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside is a flavonoid glycoside known for its diverse biological activities. This compound is derived from kaempferol, a well-studied flavonoid, and exhibits various pharmacological properties that contribute to its potential health benefits. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound consists of a kaempferol backbone substituted with a glucoside and rhamnoside moiety along with an acetyl group. The structural formula can be represented as follows:
This compound's unique structure is responsible for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Research indicates that kaempferol glycosides possess significant antioxidant properties. A study demonstrated that extracts containing this compound effectively reduced oxidative stress in human endothelial cells. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, which confirmed the compound's ability to neutralize free radicals and protect cellular components from oxidative damage .
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Anticancer Potential
Several studies have investigated the anticancer effects of kaempferol derivatives. This compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
- Case Study on Endothelial Protection : A clinical trial assessed the effects of kaempferol-rich extracts on vascular health in patients with metabolic syndrome. Results indicated improved endothelial function and reduced markers of inflammation after supplementation with kaempferol glycosides, including this compound .
- Cancer Cell Line Study : In a laboratory setting, this compound was tested against MCF-7 breast cancer cells. The findings showed a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups .
Table 1: Biological Activities of this compound
Q & A
Q. Which plant species are natural sources of this compound, and how does its abundance vary under stress conditions?
- Methodological Answer : The compound is found in Castanea sativa (chestnut) leaves and Nigella sativa under drought stress. Use metabolomic profiling (e.g., LC-MS/MS) to quantify its levels in stressed vs. control plants. Note that extraction efficiency may vary with drought severity .
Advanced Research Questions
Q. How does the acetyl group at the 6''-position influence the compound’s bioactivity compared to non-acetylated analogs?
- Methodological Answer : Conduct comparative α-glucosidase inhibition assays. For example, this compound exhibits higher inhibitory activity (IC₅₀ ~8–112 μM) than acarbose, likely due to enhanced binding affinity from the acetyl moiety. Use molecular docking simulations to validate structural interactions .
Q. What enzymatic pathways are involved in the biosynthesis of this compound, and how can they be modulated for enhanced production?
- Methodological Answer : The compound is synthesized via flavonol 7-O-rhamnosyltransferase, which transfers rhamnose to the kaempferol backbone. Overexpress key genes (e.g., UGT78D1 for glycosylation) in plant cell cultures or microbial hosts. Optimize precursor availability (e.g., phenylalanine) to shunt metabolic flux toward flavonoid biosynthesis .
Q. How can researchers resolve contradictions in reported extraction yields of this compound from plant matrices?
- Methodological Answer : Optimize extraction protocols using ultrasound-assisted methods with ethanol/water mixtures (e.g., 70% ethanol, 40°C). Note that yields in orange by-products dropped from 24.6 μg/g (fresh) to 16.0 μg/g (dried) due to thermal degradation. Validate recovery rates via spike-and-recovery experiments .
Q. What in vivo pharmacokinetic parameters should be considered when designing animal studies with this compound?
- Methodological Answer : For a 20g mouse model, prepare a 2 mg/mL working solution in DMSO/PEG300/Tween 80 and administer 100 μL via intraperitoneal injection (10 mg/kg). Monitor plasma half-life using LC-MS and adjust dosing intervals based on clearance rates .
Data Contradiction Analysis
Q. Why is this compound undetectable in some plant extracts despite confirmed biosynthetic pathways?
- Methodological Answer : Low abundance (<LOQ) may result from rapid degradation during extraction (e.g., enzymatic hydrolysis of the acetyl group). Use protease inhibitors and cold methanol for quenching. Confirm presence via targeted MRM (multiple reaction monitoring) in LC-MS/MS .
Q. How do stereoisomeric forms of this compound affect its reported bioactivities?
- Methodological Answer : Isomer-specific activities can arise from differences in glycosidic bond orientation (α vs. β). Separate isomers via chiral HPLC and test individually in bioassays. For example, isomer a may show higher antioxidant activity than isomer b due to spatial compatibility with enzyme active sites .
Methodological Best Practices
Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?
Q. How can researchers mitigate solubility challenges in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
